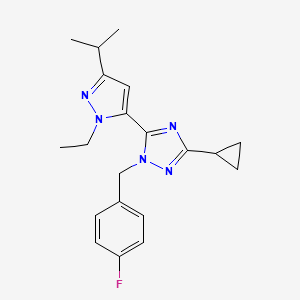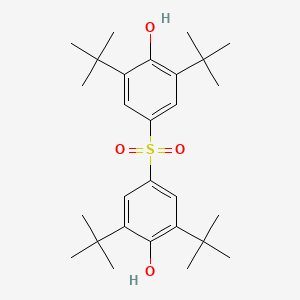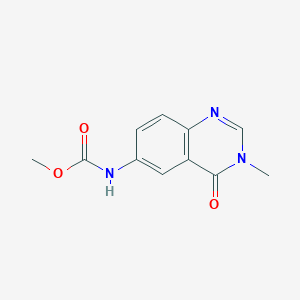![molecular formula C21H25N7O2 B5511218 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with structures similar to 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole, often involves multistep synthetic routes. These routes might include the preparation of intermediates such as Schiff bases and their subsequent reactions with secondary amines like morpholine and piperazine in the presence of formaldehyde in ethanol or through reactions involving acetylacetone, benzoylacetone, and malononitrile to create pyrimido[1,2-a]benzimidazole derivatives with potential biological activities (Nowicka et al., 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the title compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal the planarity of the benzimidazole ring system and its spatial relationship with substituents like the piperazine ring, which can adopt various conformations including chair forms. The geometrical arrangement of these molecular features plays a crucial role in the compound's biological activity and interactions with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties
Benzimidazole compounds, including those with piperazine and morpholine substituents, participate in a variety of chemical reactions. These reactions can lead to the formation of novel compounds with diverse biological activities. The reactions often involve the formation of Schiff bases, Mannich bases, and interactions with compounds containing active methylene groups. The resulting products are of interest for further biological studies due to their novel structures and potential therapeutic applications (Nowicka et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The incorporation of heteroatoms such as nitrogen in the piperazine and morpholine rings and the presence of substituents influence these properties, affecting the compound's bioavailability and stability. Advanced techniques such as X-ray crystallography provide detailed insights into the crystalline structure and molecular conformation, facilitating the understanding of how physical properties impact biological activity (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by the electronic nature of the benzimidazole core and its substituents. These properties are pivotal in determining the compound's mechanism of action, including potential inhibitory or activating effects on enzymes, receptors, and other molecular targets involved in disease processes. Chemical modifications can enhance selectivity, potency, and safety profiles, guiding the development of therapeutic agents (Nowicka et al., 2015); (Özbey et al., 1998).
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research into piperazinyl oxazolidinone antibacterial agents, including derivatives containing pyrimidine structural classes, has shown that these compounds exhibit potent antibacterial properties against gram-positive pathogens. These investigations are part of efforts to develop novel antibacterial agents with improved efficacy and reduced resistance profiles compared to existing antibiotics (Tucker et al., 1998).
Anticancer Activity
A study on novel 2-arylideneaminobenzimidazole derivatives, including compounds with pyrimidinyl piperazine substituents, found that some of these compounds exhibit significant antiproliferative activity against human leukemia and cancer cells. This research highlights the potential of benzimidazole derivatives in the development of new anticancer therapies (Nowicka et al., 2015).
Corrosion Inhibition
Studies on benzimidazole derivatives as corrosion inhibitors for steel in acidic environments have demonstrated that these compounds can significantly reduce corrosion rates. These findings have implications for extending the lifespan of metal structures and components in industrial applications (Yadav et al., 2016).
Heterocyclic Synthesis
Research into thioxopyrimidine in heterocyclic synthesis has led to the development of novel derivatives incorporating pyrimidine moieties. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Ho & Suen, 2013).
Wirkmechanismus
The mechanism of action of similar compounds involves the facilitation of transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal Cathepsin B enzyme .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c29-20(15-28-16-23-17-3-1-2-4-18(17)28)26-9-7-25(8-10-26)19-5-6-22-21(24-19)27-11-13-30-14-12-27/h1-6,16H,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLNHROJHZZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)
![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)